1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimido[2,1-f]purine-2,4-dione family, a class of tricyclic xanthine derivatives with a fused pyrimidine-purine scaffold. Key structural features include:
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-9-11-18(12-10-16)27-13-6-14-28-20-21(25-23(27)28)26(2)24(32)29(22(20)31)15-19(30)17-7-4-3-5-8-17/h3-5,7-12H,6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZSKDQUXLWXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure combines both pyrimidine and purine moieties, which are known for their diverse biological activities. The molecular formula of this compound is CHNO, with a molecular weight of 429.48 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications.
The synthesis of this compound typically involves multi-component reactions (MCRs), where an α-chloroketone is condensed with an isocyanate and an aromatic amine in the presence of a catalyst such as palladium. The proposed mechanism includes the formation of a β-ketoacylpalladium intermediate followed by cyclization to yield the desired product. Understanding these mechanisms is crucial for elucidating its biological interactions and efficacy.
Biological Activity
The biological activity of 1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been evaluated in various studies. Notably:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have demonstrated IC values in the micromolar range against pancreatic adenocarcinoma cells (CFPAC-1) and HeLa cells .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methyluracil | Pyrimidine derivative | Antiviral properties |
| 6-Thioguanine | Purine derivative | Anticancer agent |
| 7-Aminomethylpurine | Purine derivative | Enzyme inhibition |
The unique combination of methyl and phenyl groups in the structure may enhance binding affinity towards specific biological targets compared to other similar compounds.
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles in a living organism.
- Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.
Comparison with Similar Compounds
Key Observations :
- The 9-(p-tolyl) group in the target compound shares similarities with 9-(4-methylbenzyl) (), both favoring hydrophobic interactions.
- Electron-withdrawing groups (e.g., 2-chloro-6-fluoro in ) improve MAO-B inhibition compared to electron-donating groups like p-tolyl .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
*Estimated based on analogs with similar conjugation systems .
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
